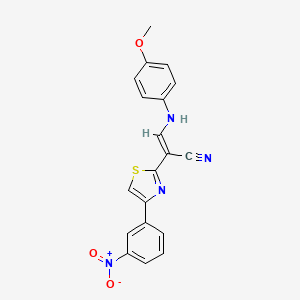

(E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

(E)-3-((4-Methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 3-nitrophenyl group at position 4 and an acrylonitrile moiety conjugated to a 4-methoxyphenylamino group. This compound belongs to a broader class of thiazole-based molecules known for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The electron-donating methoxy group and electron-withdrawing nitro substituent create a polarized structure, enhancing reactivity and binding specificity .

Properties

IUPAC Name |

(E)-3-(4-methoxyanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c1-26-17-7-5-15(6-8-17)21-11-14(10-20)19-22-18(12-27-19)13-3-2-4-16(9-13)23(24)25/h2-9,11-12,21H,1H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJXDEBVZFDWLB-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Amination Reaction:

Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Reduction: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) are commonly used.

Major Products Formed

Oxidation: Amino derivatives of the compound.

Reduction: Oxidized forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to interact with various biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its aromatic and heterocyclic structures.

Mechanism of Action

The mechanism of action of (E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, its nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the thiazole ring, acrylonitrile moiety, and aromatic groups. Key comparisons include:

Bioactivity Trends

- Antimicrobial Activity: Compound 10a () demonstrates that the benzo[d]thiazole core paired with a hydroxylphenyl group enhances antibacterial efficacy. The target compound’s 3-nitrophenyl group may similarly improve membrane penetration but requires empirical validation. Derivatives with methoxy groups (e.g., ’s coumarin analog) show higher yields and stability, suggesting the target compound’s 4-methoxyphenylamino group could improve solubility .

- Enzyme Inhibition: 3-Nitrophenylthiazole derivatives () exhibit potent MAO-B inhibition (IC50 < 1 µM), attributed to nitro-group interactions with the enzyme’s flavin cofactor. The target compound’s 4-methoxyphenylamino group may modulate selectivity .

- Antioxidant Potential: Hydrazone derivatives () with 3-nitrophenylthiazole moieties show radical scavenging activity. The acrylonitrile group in the target compound may reduce antioxidant capacity compared to hydrazones due to fewer hydrogen-bonding sites .

Physicochemical Properties

Spectroscopic Data :

Thermal Stability :

Research Findings and Implications

- Synthetic Pathways: The target compound can likely be synthesized via Knoevenagel condensation between 4-(3-nitrophenyl)thiazole-2-acetonitrile and 4-methoxyphenyl isocyanate, mirroring methods in and .

- Structure-Activity Relationships (SAR): Nitro Position: 3-Nitrophenyl (target) vs. antimicrobial activity. Methoxy vs. Chloro: The 4-methoxyphenyl group (target) may improve solubility compared to chloro substituents (), balancing bioavailability .

- Potential Applications: Given the MAO-B inhibitory activity of analogs (), the target compound could be explored for neurodegenerative diseases like Parkinson’s. Structural parallels to antiviral acrylonitriles () warrant evaluation against viral targets .

Biological Activity

The compound (E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, an acrylonitrile moiety, and methoxy and nitro substituents on phenyl groups. The structural formula can be represented as follows:

This configuration is believed to play a crucial role in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole ring significantly enhances cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound against human cancer cell lines using the MTT assay. The results demonstrated an IC50 value of approximately 5 µM against A-431 (human epidermoid carcinoma) cells, indicating potent anticancer activity compared to standard drugs like doxorubicin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-431 | 5 |

| Doxorubicin | A-431 | 10 |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity. Research has shown that thiazole derivatives can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Assay

In a study assessing antibacterial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, especially against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation. Specifically, it has been shown to downregulate anti-apoptotic proteins such as Mcl-1 in cancer cells, promoting apoptosis.

Molecular Dynamics Studies

Molecular dynamics simulations have suggested that the compound interacts with key proteins involved in cancer progression via hydrophobic interactions and hydrogen bonding. These interactions are critical for its cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-((4-methoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile?

- Answer : Synthesis typically involves multi-step reactions:

Thiazole ring formation : Reacting α-haloketones with thiourea under reflux conditions (e.g., ethanol, 80°C) .

Aza-Michael addition : Coupling acrylonitrile derivatives with aromatic amines (e.g., 4-methoxyaniline) using polar aprotic solvents like DMF and catalysts such as triethylamine .

Purification : Chromatography (TLC, HPLC) or recrystallization to isolate the E-isomer .

- Key conditions: Solvent choice (DMF/ethanol), temperature control (60–100°C), and catalyst optimization (e.g., Pd/C for nitro group reduction) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., methoxy, nitro groups) .

- X-ray crystallography : Resolves stereochemistry and bond angles .

- HPLC : Monitors reaction progress and purity (>95%) .

- FTIR : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding mechanisms of this compound?

- Answer :

- Molecular docking : Simulates interactions with target proteins (e.g., kinases, receptors) to identify binding affinity and key residues .

- PASS analysis : Predicts pharmacological profiles (e.g., anticancer, antimicrobial potential) based on structural analogs .

- DFT calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can researchers resolve contradictions in reported reaction conditions (e.g., solvent effects, yields)?

- Answer :

- Systematic optimization : Use design of experiments (DoE) to test variables (solvent polarity, temperature). For example, DMF enhances nitro group reactivity but may reduce yield due to side reactions, while ethanol offers milder conditions .

- Comparative kinetics : Measure reaction rates under varying conditions to identify rate-limiting steps .

Q. What strategies are effective for modifying the compound to enhance bioactivity or stability?

- Answer :

- Nitro group reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, improving solubility and enabling conjugation .

- Electrophilic substitution : Introduce halogens (Br, F) at the phenyl ring to modulate electronic properties and binding .

- Protecting groups : Temporarily block reactive sites (e.g., methoxy) during synthesis to prevent undesired side reactions .

Methodological Recommendations

- For stereochemical analysis : Combine X-ray crystallography with NOESY NMR to confirm E-configuration .

- For optimizing synthetic yield : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- For biological assays : Pair in vitro cytotoxicity studies (MTT assay) with computational predictions to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.